(19Z)-Anhydrovobasinediol

Descripción

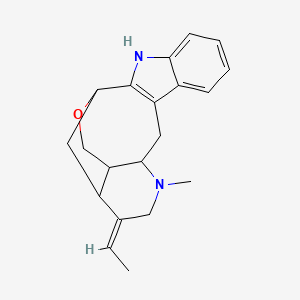

Structure

3D Structure

Propiedades

Fórmula molecular |

C20H24N2O |

|---|---|

Peso molecular |

308.4 g/mol |

Nombre IUPAC |

(15Z)-15-ethylidene-13-methyl-19-oxa-3,13-diazapentacyclo[14.3.1.02,10.04,9.012,17]icosa-2(10),4,6,8-tetraene |

InChI |

InChI=1S/C20H24N2O/c1-3-12-10-22(2)18-8-15-13-6-4-5-7-17(13)21-20(15)19-9-14(12)16(18)11-23-19/h3-7,14,16,18-19,21H,8-11H2,1-2H3/b12-3+ |

Clave InChI |

HKVAGGQESSDYDU-KGVSQERTSA-N |

SMILES isomérico |

C/C=C/1\CN(C2CC3=C(C4CC1C2CO4)NC5=CC=CC=C35)C |

SMILES canónico |

CC=C1CN(C2CC3=C(C4CC1C2CO4)NC5=CC=CC=C35)C |

Origen del producto |

United States |

Biosynthetic Pathways and Biogenetic Relationships of 19z Anhydrovobasinediol

Elucidation of the (19Z)-Anhydrovobasinediol Biogenetic Route

The biogenetic pathway leading to this compound and its subsequent conversion into other alkaloid classes has been a subject of significant research. iupac.orgresearchgate.net

Proposed Derivation from Strictosidine and Sarpagine-Type Alkaloids

Like many monoterpenoid indole (B1671886) alkaloids, the biosynthesis of this compound is believed to originate from strictosidine. iupac.orgresearchgate.net Strictosidine is a universal precursor for a vast array of indole alkaloids, formed through the condensation of tryptamine (B22526) and secologanin. nih.gov From strictosidine, the pathway is proposed to proceed through various intermediates, including other sarpagine-type alkaloids. iupac.org The sarpagine (B1680780) skeleton is a key structural motif from which the more complex Gelsemium alkaloids are thought to arise. iupac.orgresearchgate.net Chemical synthesis studies have provided support for this hypothetical biogenetic route, demonstrating the conversion of the sarpagine-type alkaloid ajmaline (B190527) into this compound. iupac.orgresearchgate.netchiba-u.jp

Role as a Pivotal Biogenetic Intermediate for Gelsemium Alkaloid Classes

This compound is considered a pivotal biogenetic intermediate, serving as a branching point for the formation of several distinct classes of Gelsemium alkaloids. iupac.orgwikipedia.org Its strategic position in the biosynthetic network allows for the generation of significant structural diversity from a common precursor. ethz.ch This central role makes it a key target in understanding the chemical evolution and diversity of alkaloids within the Gelsemium genus.

Specific Biogenetic Precursor Roles for Koumine-, Humantenine-, Gelsedine-, and Gelsemine-Type Alkaloids

Research has illuminated the specific role of this compound as a direct or indirect precursor to several major classes of Gelsemium alkaloids:

Koumine-type alkaloids: The unique hexacyclic structure of koumine (B8086292) is proposed to be generated from this compound (also referred to as taberpsychine (B579715) in some literature) through oxidation of the allylic C18 position, followed by an SN2' type reaction. ethz.ch

Humantenine-type alkaloids: These oxindole (B195798) alkaloids are thought to be generated from sarpagine-type compounds like this compound through a rearrangement to an oxindole structure. iupac.org

Gelsedine- and Gelsemine-type alkaloids: The biosynthesis of these more complex alkaloids is also traced back to this compound. wikipedia.org For instance, the pathway to gelsemine (B155926) is understood to proceed from this compound through intermediates like gelsenidine (a humantenine-type alkaloid). wikipedia.org

Table 1: Role of this compound as a Biogenetic Precursor

| Precursor Compound | Resulting Alkaloid Class | Key Transformation |

| This compound | Koumine-type | Allylic oxidation and cyclization ethz.ch |

| This compound | Humantenine-type | Rearrangement to oxindole iupac.org |

| This compound | Gelsedine-type | Further enzymatic transformations wikipedia.org |

| This compound | Gelsemine-type | Multi-step conversion via humantenine-type intermediates wikipedia.org |

Enzymatic Mechanisms and Transformations in this compound Biosynthesis

Hypothetical Enzyme-Driven Oxidative Rearrangements

The conversion of the sarpagine skeleton to the more complex polycyclic structures of other Gelsemium alkaloids likely involves enzyme-driven oxidative rearrangements. uga.edu These transformations are characteristic of alkaloid biosynthesis and are often catalyzed by enzymes such as cytochrome P450s, which are known to be involved in generating structural diversity from a central intermediate. researchgate.net The intricate skeletal rearrangements required to form the various Gelsemium alkaloid classes from this compound point towards highly specific and controlled enzymatic reactions. uga.edu

Investigations into Key Biotransformation Steps (e.g., Allylic Oxidation)

A key biotransformation in the diversification of Gelsemium alkaloids from this compound is allylic oxidation. ethz.ch This specific type of oxidation at the C18 position is a critical step in the proposed biosynthetic pathway to koumine-type alkaloids. ethz.ch While the exact enzymes responsible for this and other key steps, such as ring cleavage and bond formations, have not been fully characterized in vivo, biomimetic syntheses have successfully employed chemical equivalents of these reactions, lending support to the proposed mechanisms. iupac.org

Table 2: Investigated Biotransformation Steps

| Transformation Step | Proposed Enzyme Type | Resulting Intermediate/Product |

| Oxidative Rearrangements | Cytochrome P450s researchgate.net | Various rearranged alkaloid skeletons uga.edu |

| Allylic Oxidation (C18) | Oxidases ethz.ch | Precursor to koumine-type alkaloids ethz.ch |

Structural Elucidation and Stereochemical Studies of 19z Anhydrovobasinediol

Methodologies for Absolute Configuration Determination

The assignment of the absolute configuration of a chiral molecule—the precise spatial arrangement of its atoms—is a critical step in its structural characterization, as stereochemistry often dictates biological activity. For complex alkaloids, this is a non-trivial task. Several powerful techniques are employed, often in combination, to achieve an unambiguous assignment. ceitec.cz These include stereocontrolled synthesis, chiroptical spectroscopy, and computational analysis.

In the specific case of (19Z)-Anhydrovobasinediol, its absolute configuration was conclusively established through chemical correlation. rsc.orgresearchgate.net This classical and powerful method involves chemically transforming a molecule of known absolute configuration into the target molecule without affecting the stereocenters . A study successfully demonstrated the stereoselective transformation of ajmaline (B190527), a well-characterized sarpagine-type alkaloid of known absolute configuration, into this compound. rsc.org This biomimetic-type synthesis forged a direct stereochemical link between the two compounds, thereby proving the absolute configuration of this compound. researchgate.netresearchgate.net

Other prevalent methods for absolute configuration determination in alkaloids include:

Chiroptical Spectroscopy: Techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) measure the differential absorption of left- and right-circularly polarized light. ceitec.cz For molecules with suitable chromophores, experimental ECD spectra can be compared with spectra predicted by quantum-mechanical calculations for different stereoisomers, allowing for confident assignment. rsc.org

Computational Methods: The increasing power of computational chemistry, particularly Density Functional Theory (DFT), allows for the calculation of various molecular properties. escholarship.org By comparing calculated NMR chemical shifts or chiroptical spectra for all possible diastereomers with experimental data, the correct stereoisomer can be identified. escholarship.org The DP4+ probability analysis is a modern statistical tool that leverages calculated NMR data for this purpose. acs.org

Advanced Spectroscopic and Diffraction Techniques in Structural Assignments

Before the absolute configuration can be determined, the gross structure—the connectivity of atoms and relative stereochemistry—must be established. This is accomplished primarily through advanced spectroscopic techniques, with single-crystal X-ray diffraction serving as the ultimate confirmation where applicable.

The structural assignment of this compound, also known by its synonym (19Z)-taberpsychine, is built upon a foundation of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). uwo.caethz.ch

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the highly accurate molecular weight of a compound, allowing for the determination of its elemental formula. Fragmentation patterns observed in the mass spectrum give clues about the structural motifs present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the carbon skeleton and relative stereochemistry of organic molecules in solution.

¹H NMR: Provides information on the number and chemical environment of hydrogen atoms.

¹³C NMR: Reveals the number and type of carbon atoms (methyl, methylene, methine, quaternary). ceitec.cz

2D NMR Experiments: These experiments correlate different nuclei within the molecule to build a complete picture of its connectivity. Key experiments include:

COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) spin coupling networks, typically between protons on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for connecting different spin systems and assembling the complete molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, providing essential information about the molecule's relative stereochemistry and conformation.

The specific NMR data for this compound, synthesized as (19Z)-taberpsychine, have been reported and are detailed below. ethz.ch

Table 1: ¹H NMR Spectroscopic Data for this compound [(19Z)-Taberpsychine] (600 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH | 7.95 | s | |

| 9 | 7.47 | d | 7.8 |

| 12 | 7.27 | d | 7.8 |

| 11 | 7.11 | t | 7.8 |

| 10 | 7.08 | t | 7.8 |

| 19 | 5.46 | q | 6.9 |

| 5 | 4.25 | s | |

| 17α | 3.51 | d | 14.8 |

| 17β | 3.32 | d | 14.8 |

| 3 | 3.23 | m | |

| 21α | 3.12 | d | 15.0 |

| 21β | 2.92 | d | 15.0 |

| 6α | 2.89 | d | 14.7 |

| N-CH₃ | 2.65 | s | |

| 6β | 2.47 | d | 14.7 |

| 15 | 2.37 | m | |

| 16 | 2.29 | m | |

| 14α | 2.05 | m | |

| 14β | 1.87 | m | |

| 18 | 1.69 | d | 6.9 |

| Data sourced from Kerkovius, J. (2018). Total synthesis of (±)-isodihydrokoumine, (±)-(19Z)-taberpsychine, and (±)-isodihydroukoumine N4 oxide [Master's thesis, The University of Western Ontario]. ethz.ch |

Table 2: ¹³C NMR Spectroscopic Data for this compound [(19Z)-Taberpsychine] (150 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 20 | 142.3 |

| 13 | 136.6 |

| 8 | 127.9 |

| 2 | 124.2 |

| 11 | 121.2 |

| 19 | 119.5 |

| 10 | 119.4 |

| 12 | 110.6 |

| 7 | 108.8 |

| 5 | 68.6 |

| 21 | 55.4 |

| 3 | 54.0 |

| 17 | 49.3 |

| N-CH₃ | 42.7 |

| 16 | 36.1 |

| 6 | 35.3 |

| 15 | 34.6 |

| 14 | 21.6 |

| 18 | 13.9 |

| Data sourced from Kerkovius, J. (2018). Total synthesis of (±)-isodihydrokoumine, (±)-(19Z)-taberpsychine, and (±)-isodihydroukoumine N4 oxide [Master's thesis, The University of Western Ontario]. ethz.ch |

Single-Crystal X-ray Diffraction: This technique provides the most definitive structural evidence, mapping the precise location of each atom in three-dimensional space and unambiguously determining both relative and absolute stereochemistry (when using anomalous dispersion). However, its application is entirely dependent on the ability to grow a high-quality single crystal of the compound, which is not always possible, particularly for minor natural products available in small quantities. While X-ray crystallographic data for this compound itself is not cited, it remains the gold standard for structural proof in natural product chemistry.

Analytical Techniques for Spatiotemporal Research of 19z Anhydrovobasinediol in Biological Systems

Application of Mass Spectrometry Imaging (MSI)

Mass Spectrometry Imaging (MSI) is a powerful technology that visualizes the spatial distribution of molecules, including metabolites, lipids, and proteins, directly from tissue sections without the need for chemical labels. rsc.org This technique generates ion images by acquiring mass spectra from thousands of discrete points across a sample surface. frontiersin.orgresearchgate.net The resulting images map the location and relative abundance of specific compounds, offering a snapshot of the molecular landscape within a tissue. nih.goviastate.edu Various MSI methods exist, each with specific advantages for plant analysis, such as Desorption Electrospray Ionization (DESI) and Laser Ablation Direct Analysis in Real-Time (LADI-MS). nih.govnih.govchromatographyonline.com

Desorption Electrospray Ionization Mass Spectrometry Imaging (DESI-MSI) has been effectively used to determine the specific tissue localization of (19Z)-Anhydrovobasinediol in the medicinal plant Gelsemium elegans. frontiersin.orgnih.gov In a study analyzing mature plant organs, this compound, identified by its mass-to-charge ratio (m/z) of 309.1881, was detected and imaged. researchgate.netnih.gov The results revealed a non-uniform distribution, with the alkaloid primarily located in the vascular bundle region of the roots. nih.gov Its concentration was observed to decrease from the central pith towards the outer epidermis. nih.gov In mature stems, however, the distribution pattern of related alkaloids was more varied, with some concentrating in the pith and others in the epidermis. frontiersin.orgnih.gov

Similarly, studies on Voacanga africana seeds using LADI-MS have demonstrated the technique's ability to differentiate the localization of various compound classes. nih.govresearchgate.net While fatty acids were found to be concentrated in the seed embryo, alkaloids were predominantly localized in the endosperm. nih.govresearchgate.net This spatial separation underscores the highly regulated nature of metabolite storage in plant tissues and highlights how MSI can guide the efficient extraction of target compounds. nih.govchromatographyonline.com

Table 1: Localization of this compound and Related Alkaloids in Plant Tissues via MSI This table is interactive. You can sort and filter the data.

| Compound | Plant Species | Tissue | MSI Technique | Primary Localization | Reference |

|---|---|---|---|---|---|

| This compound | Gelsemium elegans | Root | DESI-MSI | Vascular Bundle | nih.gov |

| Nₐ-methoxy-19(Z)-anhydrovobasinediol | Gelsemium elegans | Stem (seedling) | DESI-MSI | Vascular Bundle (early stage), Epidermis (later stage) | researchgate.netnih.gov |

| Vobasine (B1212131) | Voacanga africana | Seed | LADI-MS | Endosperm | nih.gov |

| Akuammidine (B1680586) | Voacanga africana | Seed | LADI-MS | Endosperm | nih.gov |

The distribution of alkaloids is not static but changes both spatially and temporally throughout the plant's life cycle. nih.gov DESI-MSI has been instrumental in tracking these changes for alkaloids including derivatives of this compound in Gelsemium elegans from the seedling to mature stages. frontiersin.orgnih.gov

In these studies, the spatial distribution of multiple alkaloids was shown to change significantly during stem development. researchgate.net For instance, Nₐ-methoxy-19-(Z)-anhydrovobasinediol (m/z 339.2071) was found to be enriched in the vascular bundle region of seedling stems at an early stage, but as the plant developed, it diffused towards and accumulated in the epidermis by day 90. researchgate.netnih.gov Similarly, in seedling leaves, this compound was detected in 90-day-old seedlings, with alkaloids generally concentrating first in the mesophyll and later becoming enriched in the leaf veins. frontiersin.org This dynamic redistribution suggests that these alkaloids may play different physiological roles or be transported to different storage sites as the plant matures. researchgate.net

Table 2: Spatiotemporal Distribution of Nₐ-methoxy-19(Z)-anhydrovobasinediol in Gelsemium elegans Seedlings This table is interactive. You can sort and filter the data.

| Plant Organ | Seedling Age | Primary Localization | MSI Technique | Reference |

|---|---|---|---|---|

| Stem | Early Stage (e.g., 30 days) | Vascular Bundle | DESI-MSI | researchgate.net |

| Stem | Later Stage (90 days) | Epidermis | DESI-MSI | researchgate.netnih.gov |

| Leaf | 60 days | Not Detected | DESI-MSI | frontiersin.org |

In situ Visualization of this compound Distribution in Plant Tissues

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolomic Profiling

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for metabolomics, offering high sensitivity, specificity, and resolving power for the comprehensive analysis of complex biological extracts. lcms.czanimbiosci.org It combines the separation capabilities of liquid chromatography with the precise mass analysis of a high-resolution mass spectrometer. nih.govnih.gov This pairing allows for the detection and tentative identification of hundreds to thousands of metabolites in a single run, making it ideal for untargeted metabolomic profiling. lcms.czmdpi.com

In the context of this compound and related compounds, LC-MS is crucial for confirming the identities of molecules detected by MSI and for obtaining detailed quantitative and qualitative profiles of alkaloids in plant extracts. nih.govnih.gov For example, in the DESI-MSI studies of Gelsemium elegans, the identities of the imaged alkaloids, including this compound, were confirmed by comparing their m/z values and MS/MS fragmentation spectra with data obtained from LC-Quadrupole Time-of-Flight (QTOF)/MS analysis. frontiersin.orgnih.gov

Studies on Voacanga africana have employed LC-MS to classify commercial products based on their chemical profiles, distinguishing between an "ibogaine-type" and a "tabersonine-type". nih.gov This demonstrates the power of LC-MS to characterize the complex alkaloid mixtures present in plant materials. nih.govacs.org The technique is essential for building a comprehensive inventory of the metabolome, which serves as a reference for MSI experiments and helps to unravel the intricate biochemical pathways present in these medicinal plants. ucsd.edumdpi.com

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 14-acetoxy-15-hydroxygelsenicine |

| 14-acetoxygelsenicine |

| 19E-16-epi-voacarpine |

| Akuammidine |

| Dehydrokoumidine |

| Gelsemine (B155926) N-oxide |

| Gelsempervine A |

| 3-hydroxykoumidine |

| Ibogaine |

| Koumidine (B2378392) |

| Nₐ-methoxy-19(Z)-anhydrovobasinediol |

| Polyneruidine |

| Strictamine |

| Tabersonine |

| Δ14-vincamine |

| Voacamine |

| Voacamidine |

| Voacangine |

Computational and Theoretical Chemistry Studies on 19z Anhydrovobasinediol

Molecular Modeling of Reaction Mechanisms in Synthesis and Biosynthesis

While dedicated computational studies focusing exclusively on the reaction mechanisms of (19Z)-Anhydrovobasinediol are not extensively documented in publicly available literature, its central role as a biosynthetic precursor for more complex alkaloids, such as those found in Gelsemium species, has been the subject of theoretical investigation. These studies, often employing Density Functional Theory (DFT), shed light on the plausible transformations that this compound undergoes.

One of the key proposed biosynthetic transformations of this compound is its conversion into the koumine (B8086292) skeleton. This transformation is thought to proceed through an oxidative cyclization between C7 and C20, along with oxidation at the C18 position. chiba-u.jp Computational models can be used to assess the energetic feasibility of various proposed mechanistic pathways for this complex rearrangement. Such models would typically calculate the energies of reactants, transition states, and products to map out the lowest energy reaction coordinate.

In the broader context of vobasine-type alkaloid biosynthesis, computational modeling has been instrumental. For instance, in the biosynthesis of vobasine (B1212131) from perivine, homology modeling of the N-methyltransferase enzyme has revealed key structural features of the active site. fourwaves.comnih.gov These models, which detail the interaction between the substrate and the co-enzyme S-adenosyl methionine (SAM), provide a rationale for the efficiency of the N-methylation reaction. fourwaves.com Although this study focuses on the precursor to vobasine, the methodologies are directly applicable to understanding the enzymatic transformations involving this compound.

The table below summarizes the types of computational methods applied to study the biosynthesis of related alkaloids, which could be extrapolated to investigate this compound.

| Computational Method | Application in Alkaloid Biosynthesis | Potential Insights for this compound |

| Density Functional Theory (DFT) | Calculation of reaction energies and transition state structures for biosynthetic pathways. | Elucidation of the mechanism of rearrangement to koumine and other alkaloids; determination of the energetic feasibility of proposed steps. |

| Homology Modeling | Generation of 3D models of biosynthetic enzymes (e.g., N-methyltransferases, oxidases). | Understanding how enzymes recognize and bind this compound to catalyze specific transformations. |

| Molecular Docking | Simulation of the binding of substrates and intermediates within an enzyme's active site. | Predicting the binding orientation of this compound in enzymes responsible for its further conversion. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid method to study enzymatic reactions where the active site is treated with high-level quantum mechanics and the rest of the protein with classical molecular mechanics. | Detailed analysis of bond-breaking and bond-forming events during the enzymatic conversion of this compound. |

Conformation Analysis and Stereochemical Predictions

The three-dimensional structure of this compound, particularly the conformation of its intricate ring system and the stereochemistry of its chiral centers, is crucial to its reactivity. Computational methods are powerful tools for predicting the most stable conformations and for understanding the factors that govern its stereochemical outcomes in reactions.

Conformational analysis of this compound would involve systematically exploring its potential energy surface to identify low-energy conformers. This can be achieved through various computational techniques, from molecular mechanics force fields to more accurate but computationally expensive quantum mechanical methods. The results of such an analysis can provide a dominant solution-phase structure, which is invaluable for interpreting spectroscopic data (e.g., NMR) and for understanding its interaction with enzymes.

In the context of related bisindole alkaloids, computational methods like Time-Dependent Density Functional Theory (TD-DFT) have been used to calculate Electronic Circular Dichroism (ECD) spectra. researchgate.net By comparing the calculated ECD spectrum with the experimental one, the absolute configuration of the alkaloid can be determined. This approach is highly relevant for confirming the absolute stereochemistry of this compound and its derivatives.

The stereochemistry of the oxidative rearrangement of sarpagine-type precursors, which are structurally related to this compound, has also been a subject of interest. The stereoselective transformations are often rationalized by analyzing the steric and electronic properties of the substrate and the attacking reagent, which can be modeled computationally.

The following table outlines the computational approaches that can be applied to study the conformation and stereochemistry of this compound.

| Computational Method | Application | Information Gained |

| Molecular Mechanics (MM) | Rapid conformational searching. | Identification of a set of low-energy conformers. |

| Density Functional Theory (DFT) | Optimization of the geometry of different conformers. | Accurate relative energies and geometric parameters of the most stable conformers. |

| Nuclear Magnetic Resonance (NMR) Chemical Shift Calculation | Prediction of 1H and 13C NMR chemical shifts for different conformers. | Aiding in the assignment of experimental NMR spectra and confirming the solution-state structure. |

| Electronic Circular Dichroism (ECD) Calculation | Simulation of the ECD spectrum based on the 3D structure. | Determination of the absolute configuration of the molecule by comparison with experimental data. |

While direct and comprehensive computational studies on this compound are still emerging, the application of these theoretical methods to related vobasine and Gelsemium alkaloids has laid a strong foundation. Future computational work will undoubtedly provide a deeper, atomistic-level understanding of the pivotal role this compound plays in the rich tapestry of alkaloid biosynthesis.

Future Directions and Emerging Research Avenues for 19z Anhydrovobasinediol

Untapped Synthetic Strategies for Enhanced Accessibility

The complex, polycyclic structure of sarpagine-type alkaloids presents a considerable challenge to synthetic chemists. nih.gov While total syntheses of related alkaloids have been achieved, these routes are often lengthy and low-yielding, limiting the availability of these compounds for extensive research. nih.govresearchgate.net For (19Z)-Anhydrovobasinediol, future synthetic endeavors could focus on innovative strategies that prioritize efficiency, scalability, and stereochemical control.

Another area ripe for exploration is the application of modern catalytic methods . Transition-metal catalysis, for example, could enable more direct and selective bond formations, bypassing multiple steps required in traditional approaches. nih.gov Techniques such as C-H activation, which allows for the direct functionalization of carbon-hydrogen bonds, could streamline the synthesis of the complex indole (B1671886) framework.

Furthermore, biomimetic synthesis , which mimics the biosynthetic pathways found in nature, offers a powerful approach. By understanding and replicating the enzymatic transformations that lead to this compound in Gelsemium elegans, chemists can design more efficient and elegant synthetic routes. This could involve key cyclization or rearrangement reactions inspired by the plant's own enzymatic machinery. nih.gov

| Synthetic Strategy | Potential Advantages for this compound Synthesis |

| Convergent Synthesis | Increased overall yield, modularity for analogue synthesis. |

| Modern Catalytic Methods | Fewer reaction steps, improved selectivity, access to novel transformations. |

| Biomimetic Synthesis | Potentially higher efficiency, stereospecificity, and novel reaction discovery. |

Advanced Biosynthetic Engineering Approaches

The natural abundance of this compound in Gelsemium elegans is often low, hindering its isolation and study. mdpi.com Metabolic engineering of the plant itself or heterologous expression in microbial systems presents a compelling alternative for sustainable production.

A critical first step is the complete elucidation of the biosynthetic pathway leading to this compound. While the general pathway for monoterpenoid indole alkaloids is known to originate from tryptamine (B22526) and secologanin, the specific enzymes responsible for the later, often species-specific, steps in the formation of this compound in G. elegans are yet to be fully characterized. mdpi.com Identifying and characterizing these "missing" enzymes is paramount.

Once the key biosynthetic genes are identified, several engineering strategies can be employed:

Downregulation of competing pathways: By reducing the expression of genes in pathways that divert precursors away from this compound synthesis, metabolic flux can be redirected towards the desired product.

Heterologous expression: The entire biosynthetic pathway could be transferred to a microbial host like Saccharomyces cerevisiae (yeast) or Escherichia coli. mdpi.com These systems offer rapid growth and are more amenable to genetic manipulation and large-scale fermentation, providing a controlled and scalable production platform. anr.fr

The advent of CRISPR/Cas9 gene editing technology provides a powerful tool for precise and efficient genetic modification in both the native plant and heterologous hosts, accelerating the development of high-yielding strains. anr.fr

| Engineering Approach | Objective |

| Pathway Elucidation | Identify and characterize all enzymes in the biosynthesis of this compound. |

| Metabolic Engineering in G. elegans | Increase the natural production of the alkaloid within the plant. |

| Heterologous Production | Establish a microbial factory for scalable and sustainable synthesis. |

Integration with Systems Biology for Comprehensive Understanding of Alkaloid Metabolism

To effectively engineer the biosynthesis of this compound, a holistic understanding of the metabolic network within Gelsemium elegans is essential. Systems biology, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, provides the necessary tools for this comprehensive analysis. capes.gov.br

Genomic and transcriptomic analyses of G. elegans can reveal the genes encoding biosynthetic enzymes, regulatory proteins (like transcription factors), and transporters involved in alkaloid metabolism. nih.govnih.gov By comparing the transcriptomes of different tissues or plants under various conditions, researchers can identify gene clusters that are co-regulated and likely involved in the same pathway. nih.gov

Metabolomic profiling provides a snapshot of the small molecules, including this compound and its precursors, present in the plant at a given time. frontiersin.org Correlating metabolomic data with transcriptomic data can help to functionally annotate genes and identify key points of metabolic regulation.

The integration of these "omics" datasets into mathematical models of the metabolic network can simulate the flow of metabolites and predict the effects of genetic modifications. This in silico modeling can guide the design of more effective metabolic engineering strategies, reducing the need for extensive and time-consuming trial-and-error experiments. A comprehensive systems biology approach will not only facilitate the production of this compound but also provide deeper insights into the complex and fascinating world of plant alkaloid metabolism. capes.gov.br

| "Omics" Technology | Contribution to Understanding this compound Metabolism |

| Genomics | Identification of the complete set of genes in G. elegans. |

| Transcriptomics | Analysis of gene expression to identify active pathways and regulatory elements. |

| Proteomics | Study of the proteins present to confirm enzyme function and regulation. |

| Metabolomics | Quantification of this compound and related metabolites to map pathways. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.